molecular formula C9H10F2N2O5 B1599300 5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 69123-95-1

5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Katalognummer B1599300
CAS-Nummer: 69123-95-1
Molekulargewicht: 264.18 g/mol
InChI-Schlüssel: QURNODSOJKSTBM-BYPJNBLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, also known as 5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, is a useful research compound. Its molecular formula is C9H10F2N2O5 and its molecular weight is 264.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

This compound, also known in some contexts as tegafur, is an important component of chemotherapy drug combinations. Tegafur itself is synthesized through various chemical reactions and has shown marked inhibitory effects against specific bacterial strains and cancer cells in vitro. Its synthesis and biological activities have been extensively studied to explore its potential in medical applications, particularly in cancer treatment (Bobek, Kuhar, & Bloch, 1979).

Molecular Spectroscopy and Electrostatic Potential Surfaces

The equilibrium geometries, molecular electrostatic potential surfaces, and vibrational dynamics of tegafur have been investigated through density functional theory (DFT). These studies aim to understand the selectivity and effectiveness of such fluorinated pyrimidines in treating cancer, comparing their properties to those of 5-fluoro-uracil. Theoretical Raman and IR spectra provide insights into the molecular behavior and potential pharmaceutical applications of these compounds (Prasad, Sinha, & Kumar, 2010).

Antitumor Activity of Acyclonucleoside Derivatives

Research into acyclonucleoside derivatives of 5-fluorouracil, including this compound, focuses on developing new derivatives with fewer side effects and a broader margin of safety. These efforts are directed towards enhancing the therapeutic index of fluorouracil derivatives against various cancers. The synthesis strategies and biological testing of these derivatives highlight their potential for improved cancer treatment regimens (Rosowsky, Kim, & Wick, 1981).

Coordination Chemistry and Solubility Enhancement

The modification of pyrimidines, including fluorinated variants, to enhance their solubility and coordination capabilities with metals like Ag(I) and Hg(II) has been explored. These studies aim at improving the drug's bioavailability and therapeutic effectiveness, contributing to the development of more effective cancer treatments (Barceló-Oliver et al., 2013).

Ophthalmic Applications

Beyond oncology, fluorinated pyrimidines have found applications in ophthalmology, particularly in surgeries to reduce scarring and in the treatment of ocular surface neoplasias. The antiproliferative properties of these compounds contribute to their effectiveness in various ophthalmic procedures, showcasing the versatility of fluorinated pyrimidines in medical treatments (Abraham, Selva, Casson, & Leibovitch, 2012).

Wirkmechanismus

Target of Action

FF-Ara-ura, also known as 2’,5-Difluoro-1-arabinosyluracil or 5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, primarily targets DNA . It interacts with various enzymes involved in DNA synthesis, including ribonucleotide reductase, DNA ligase, and DNA primase .

Mode of Action

FF-Ara-ura is a prodrug that is converted to the free nucleoside 9-β-D-arabinosyl-2-fluoroadenine (F-ara-A) which enters cells and accumulates mainly as the 5′-triphosphate, F-ara-ATP . The rate-limiting step in the formation of triphosphate is conversion of F-ara-A to its monophosphate, which is catalyzed by deoxycytidine kinase . F-ara-ATP has multiple mechanisms of action, which are mostly directed toward DNA. These include inhibition of ribonucleotide reductase, incorporation into DNA resulting in repression of further DNA polymerisation, and inhibition of DNA ligase and DNA primase . Collectively these actions affect DNA synthesis, which is the major mechanism of F-ara-A-induced cytotoxicity .

Biochemical Pathways

The biochemical pathways affected by FF-Ara-ura are primarily those involved in DNA synthesis. The compound inhibits ribonucleotide reductase, which is essential for DNA synthesis . It also incorporates into DNA, repressing further DNA polymerisation, and inhibits DNA ligase and DNA primase . These actions collectively disrupt DNA synthesis, leading to cytotoxicity .

Pharmacokinetics

FF-Ara-ura is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A, which subsequently enters tumor cells and is phosphorylated by deoxycytidine kinase to the active triphosphate derivative, F-ara-ATP . With the standard dose of fludarabine (25 to 30 mg/m^2/day given over 30 minutes for 5 days), plasma concentrations of about 3 μmol/L F-ara-A are achieved at the end of each infusion . The peak concentrations of F-ara-ATP are generally proportional to the dose of the drug .

Result of Action

The result of FF-Ara-ura’s action is the disruption of DNA synthesis, leading to cytotoxicity . This makes it effective in the treatment of certain types of cancers, such as indolent B-cell malignancies .

Eigenschaften

IUPAC Name

5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURNODSOJKSTBM-BYPJNBLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

CAS RN

69123-95-1
Record name 2',5-Difluoro-2'-deoxy-1-arabinosyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069123951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',5-DIFLUORO-1-ARABINOSYLURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9Z0U8F4YH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 2
5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 3
5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 4
5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 5
5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 6
5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.